(S)-Carisbamate-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

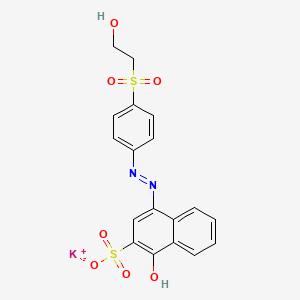

(S)-Carisbamate-d4, also known as (S)-3-Carboxy-4-methylpyrrolidine-d4, is an analog of the anticonvulsant drug, carisbamate. Carisbamate is a small molecule that is used to treat epilepsy and other seizure disorders. It has been used in clinical trials and has been found to be effective in reducing seizure frequency and severity. In addition, it has been found to have a low potential for abuse and addiction.

Scientific Research Applications

Neuromodulatory and Antiepileptic Properties

Carisbamate (RWJ-333369) is identified as a novel neuromodulator with a broad spectrum of antiepileptic activities. It demonstrates the capability to regulate excitatory synaptic transmission, particularly in the dentate gyrus (DG) of the hippocampus, which is critical in epilepsy, especially temporal lobe epilepsy (TLE). This regulation is achieved through the inhibition of presynaptic glutamate release, suggesting a potential mechanism for its antiepileptic action (施建誠, 2008).

Mechanism of Action and Neuroprotective Effects

Further research indicates that carisbamate inhibits voltage-gated sodium channels and the firing of action potentials in rat hippocampal neurons, suggesting a molecular mechanism behind its antiepileptic actions. These inhibitory effects occur at therapeutically relevant concentrations, reinforcing the potential for carisbamate to contribute to antiepileptic activity through the blockage of voltage-gated sodium channels (Yi Liu et al., 2009).

Applications in Genetic Epilepsy Models

Carisbamate's antiepileptic effects have also been assessed in models of genetic epilepsy, including absence seizures and convulsive seizures, demonstrating its broad applicability across different types of epilepsy. This research highlights its efficacy in not only regulating synaptic transmission but also in contributing to the broader understanding of genetic factors in epilepsy management (J. Francois et al., 2008).

Insights into Carbamate Compounds

Carbamate compounds, including carisbamate, play a significant role in medicinal chemistry due to their structural motifs prevalent in many approved drugs and prodrugs. These compounds are specifically designed to enhance drug-target interactions, with carisbamate being a prime example of leveraging carbamate moieties for therapeutic purposes (Arun K. Ghosh & M. Brindisi, 2015).

Environmental and Metabolic Insights

While the primary focus of research on carisbamate centers on its neuromodulatory and antiepileptic properties, it's important to note that carbamate compounds, including carisbamate, are subject to environmental considerations due to their use in agriculture and potential for environmental persistence. Studies on the microbial degradation of carbamates highlight the ecological impact of these compounds and the importance of understanding their life cycle in both clinical and environmental contexts (Sandhya Mishra et al., 2021).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Carisbamate-d4 involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Ethyl chloroformate-d4", "Sodium hydroxide", "Ammonium chloride", "Sodium cyanate", "Hydrochloric acid", "Sodium carbonate", "Methanol", "Water" ], "Reaction": [ "Step 1: Ethyl chloroformate-d4 is reacted with sodium hydroxide to form (S)-ethyl chloroformate-d4.", "Step 2: (S)-ethyl chloroformate-d4 is then reacted with ammonium chloride and sodium cyanate to form (S)-Carisbamate-d4.", "Step 3: The product is purified by treating it with hydrochloric acid and sodium carbonate, followed by recrystallization from methanol and water." ] } | |

| 1292841-50-9 | |

Molecular Formula |

C₉H₆D₄ClNO₃ |

Molecular Weight |

219.66 |

synonyms |

(1S)-1-(2-Chlorophenyl-d4)-1,2-ethanediol 2-Carbamate; JNJ 10234094-d4; RWJ 333369-d4; YKP 509-d4; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

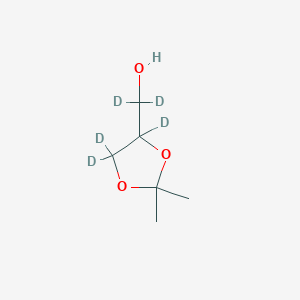

![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)